(1,3-Diiodopropyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
125763-65-7 |
|---|---|
Molecular Formula |
C9H10I2 |
Molecular Weight |
371.98 g/mol |
IUPAC Name |
1,3-diiodopropylbenzene |
InChI |
InChI=1S/C9H10I2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
HPCVSOFXHRUEGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCI)I |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diiodopropyl Benzene and Congeneric Structures
Strategies Involving Direct Halogenation
Direct halogenation strategies focus on the introduction of iodine atoms onto a pre-existing propylbenzene (B89791) framework. This can involve either substitution on the aromatic ring or addition to an unsaturated side chain.
The direct iodination of the aromatic ring of propylbenzene precursors is challenging due to the low reactivity of iodine as an electrophile. doubtnut.com The reaction is often reversible, with the product hydrogen iodide (HI) being a strong reducing agent that can convert the iodinated product back to the starting material. doubtnut.comcurlyarrows.com To overcome this, direct iodination typically requires the use of an oxidizing agent to remove HI as it is formed or the use of a more potent iodinating agent. curlyarrows.com
The regioselectivity of the iodination is governed by the electronic and steric effects of the propyl group. As an alkyl group, the propyl substituent is an ortho-, para-director. Therefore, iodination is expected to occur at the positions ortho and para to the propyl group. Steric hindrance from the propyl group can influence the ratio of ortho to para substitution, with the para position being generally more accessible.
Several reagents and methods have been developed for the effective iodination of activated aromatic compounds. One such method involves the use of elemental iodine activated by Selectfluor (F-TEDA-BF4). This system has been shown to be effective for the progressive iodination of benzene (B151609) derivatives bearing bulky alkyl groups, introducing iodine atoms at the most electron-rich and sterically less hindered positions. organic-chemistry.org Another effective reagent for iodination is iodine monochloride (ICl), where the more electronegative chlorine atom polarizes the iodine, making it more electrophilic. curlyarrows.comstudy.com
| Reagent/System | Conditions | Outcome | Reference |
| I₂/Selectfluor | Mild conditions | High regioselectivity for electron-rich and sterically less hindered positions. | organic-chemistry.org |
| Iodine monochloride (ICl) | Neutral media | Effective iodination due to the polarized, electrophilic iodine. | curlyarrows.comstudy.com |
| I₂ with oxidizing agents (e.g., HNO₃, HIO₃) | Varies | Overcomes the reversibility of the reaction by removing HI. | curlyarrows.com |
This stereospecificity means that the stereochemistry of the starting alkene will determine the stereochemistry of the dihalide product. For example, the dihalogenation of a (Z)-alkene would yield a different pair of enantiomers than the dihalogenation of an (E)-alkene. While the classic mechanism leads to anti-addition, some methods for syn-dihalogenation have been developed, offering an alternative stereochemical outcome. nih.gov
The challenge in stereoselective dihalogenation lies in controlling both the relative and absolute stereochemistry. nih.gov While diastereoselectivity is often dictated by the reaction mechanism (anti-addition), achieving enantioselectivity typically requires the use of a chiral catalyst. nih.gov
Approaches via Carbon-Carbon Bond Formation
These methods construct the (diiodopropyl)benzene skeleton by forming a key carbon-carbon bond, either by building the propyl chain itself or by attaching the pre-formed chain to the aromatic ring.
A powerful method for the synthesis of gem-diiodoalkanes involves the alkylation of diiodomethane. acs.orgorganic-chemistry.orgnih.govacs.org This approach can be adapted to construct the 1,1-diiodopropylbenzene moiety. The reaction proceeds by deprotonating diiodomethane with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium hexamethyldisilazide (LiHMDS), to form a diiodomethyl anion (CHI₂⁻). acs.orgorganic-chemistry.org This nucleophile can then react with an appropriate electrophile, such as a benzyl bromide derivative, in a nucleophilic substitution reaction.
For the synthesis of a 1,1-diiodoethylbenzene derivative, benzyl bromide can be reacted with the diiodomethyl anion. acs.orgorgsyn.org This one-pot procedure can lead to the formation of (E)-β-styryl iodide through subsequent elimination of HI if excess base is used. orgsyn.org However, by carefully controlling the reaction conditions and using an excess of the diiodomethane anion precursor, the gem-diiodide product can be isolated in good yield with minimal elimination. acs.orgnih.govacs.org
The following table summarizes the synthesis of gem-diiodoalkanes from the alkylation of diiodomethane with various electrophiles.
| Electrophile | Base | Product | Yield (%) | Reference |
| Benzyl bromide | LiHMDS | 1,1-Diiodo-2-phenylethane | High (with minimal elimination) | acs.org |
| Allyl bromide | LiHMDS | 1,1-Diiodo-3-butene | High (with minimal elimination) | acs.org |
| Various alkyl iodides | NaHMDS | Functionalized gem-diiodoalkanes | Good to excellent | acs.orgorganic-chemistry.orgnih.govacs.org |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov In principle, the (1,3-diiodopropyl)benzene skeleton could be assembled by coupling an aryl component with an alkyl component. Two main strategies can be envisioned:
Coupling of an aryl organometallic reagent with a diiodoalkyl electrophile: An aryl Grignard reagent (ArMgX) or an arylboronic acid (ArB(OH)₂) could be coupled with 1,3-diiodopropane (B1583150). However, the presence of two electrophilic centers in 1,3-diiodopropane could lead to double coupling or other side reactions.
Coupling of a diiodoalkyl organometallic reagent with an aryl halide: A Grignard reagent derived from 1,3-diiodopropane could be coupled with an aryl halide. The preparation and stability of such a diiodoalkyl Grignard reagent would be a significant challenge.
While aryl iodides are generally superior coupling partners in many cross-coupling reactions compared to bromides or chlorides, their use can also present challenges, such as catalyst inhibition by the iodide byproduct. nih.govresearchgate.net The development of robust catalyst systems has allowed for the efficient coupling of a wide range of aryl and alkyl partners. organic-chemistry.org A visible-light-induced, transition-metal-free cross-coupling of aryl iodides with hydrazones as alkyl surrogates has also been reported, offering a milder and greener alternative. nih.gov
Functional Group Interconversion Routes to this compound
Functional group interconversion (FGI) provides a versatile route to this compound from precursors containing other functional groups on the propyl side chain. A common precursor for this transformation is a diol, such as 1-phenyl-1,3-propanediol. The hydroxyl groups can be converted to good leaving groups, such as tosylates or mesylates, which can then be displaced by iodide ions.
The most direct method for converting alkyl halides or sulfonates to alkyl iodides is the Finkelstein reaction . manac-inc.co.jpiitk.ac.inwikipedia.orglscollege.ac.injk-sci.com This reaction involves treating an alkyl chloride or bromide with an excess of sodium iodide in a solvent like acetone. wikipedia.orglscollege.ac.in The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not and precipitates out of solution. wikipedia.org This principle can be extended to the synthesis of diiodoalkanes from the corresponding dichlorides or dibromides. manac-inc.co.jp The Finkelstein reaction works well for primary and secondary halides. lscollege.ac.injk-sci.com
A plausible synthetic sequence starting from a diol would be:
Conversion of the diol (e.g., 1-phenyl-1,3-propanediol) to a dibromide using a reagent like phosphorus tribromide (PBr₃).
Subsequent treatment of the dibromide with sodium iodide in acetone to yield this compound via a double Finkelstein reaction.
The synthesis of 1,3-propanediol itself can be achieved through chemical routes from acrolein or ethylene oxide, or through the fermentation of glycerol. nih.govrsc.orggoogle.comrsc.org This diol can then be converted to 1,3-dibromopropane, a potential precursor for the alkyl chain. researchgate.net
| Starting Material | Reagent(s) | Intermediate | Final Product | Reaction Type | Reference |
| 1-Phenyl-1,3-propanediol | 1. PBr₃ 2. NaI, Acetone | (1,3-Dibromopropyl)benzene | This compound | Halogenation, Finkelstein | researchgate.net (for dibromination), wikipedia.org (for Finkelstein) |
| (1,3-Dichloropropyl)benzene | NaI, Acetone | - | This compound | Finkelstein | wikipedia.orglscollege.ac.in |
Transformation of Hydroxy- or Olefin-Functionalized Propylbenzene Scaffolds
A primary route to diiodoalkanes involves the conversion of more common functional groups, such as alcohols (hydroxy groups) and alkenes (olefins), on a propylbenzene framework.
The transformation of diols into diiodides is a classical and effective method. This typically involves a nucleophilic substitution reaction where the hydroxyl groups are replaced by iodide. Common reagents for this conversion include mixtures of iodine with a reducing agent like triphenylphosphine, or using hydriodic acid (HI). The mechanism involves the in-situ formation of a good leaving group from the alcohol, which is then displaced by the iodide ion.
For olefin-functionalized propylbenzenes, such as allylbenzene or propenylbenzene, the addition of iodine across the double bond is a direct method to introduce two iodine atoms. However, simple molecular iodine (I₂) addition often results in vicinal diiodides (1,2-diiodo) rather than the 1,3-diiodo substitution pattern. Achieving a 1,3-diiodide from an olefin precursor is less direct and may require a multi-step sequence, for example, via hydroboration-oxidation to create a 1,3-diol, which can then be converted to the diiodide as described above. The isomerization of functionalized olefins can be achieved using various metal catalysts, which is a key step in multi-step syntheses to position functional groups for subsequent reactions. nih.gov In some cases, radical addition reactions to olefins can also be employed to generate dihaloalkanes.
Halogen Exchange Methodologies for Diiodide Formation
Halogen exchange, widely known as the Finkelstein reaction, is a powerful and extensively used method for the synthesis of iodoalkanes from other haloalkanes. nih.gov This equilibrium-driven reaction typically involves treating a dichloro- or dibromo-alkane with an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone or acetonitrile (B52724). The success of the reaction relies on the lower solubility of the resulting sodium or potassium chloride/bromide in the solvent, which precipitates and drives the equilibrium towards the formation of the diiodoalkane. nih.gov
This methodology is highly applicable to the synthesis of this compound from its corresponding dibromo or dichloro analogue. The reaction is a nucleophilic substitution (Sₙ2) process and is generally efficient for primary and secondary halides. wikipedia.org The choice of solvent is critical to ensure the precipitation of the byproduct halide salt.
Metal-mediated halogen exchange reactions have also been developed, particularly for aryl and vinyl halides, using catalysts based on nickel or copper. nih.gov While the primary application is for aromatic systems, these catalytic approaches highlight the ongoing development in halogen exchange chemistry. For alkyl halides, the classic Finkelstein conditions remain the most common and practical approach. The Parham cyclization is another example where a lithium-halogen exchange is a key step in forming a lithiated arene species for intramolecular reactions. wikipedia.orgorgsyn.org
Emerging and Catalytic Synthetic Protocols
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for iodination, including catalytic systems, radical pathways, and the use of novel intermediates.
Development of Efficient Catalytic Systems for Iodination
While direct iodination of alkanes is challenging, significant progress has been made in the catalytic iodination of aromatic C-H bonds. acs.orgacs.org These methods, however, primarily functionalize the benzene ring rather than the alkyl side chain. Iodination of arenes is more difficult than chlorination or bromination due to the lower reactivity of common iodinating reagents like molecular iodine (I₂) or N-iodosuccinimide (NIS). acs.org
Efficient catalytic systems often employ an oxidant to generate a more electrophilic iodine species. For instance, systems using iodine in combination with silver salts (e.g., AgOTf, AgOAc) or other oxidants have been developed for the iodination of arenes. acs.org Gold(I) catalysis has also been shown to enable the efficient iodination of electron-rich arenes with NIS under mild conditions. organic-chemistry.org Furthermore, organocatalytic methods, using thiourea catalysts with 1,3-diiodo-5,5-dimethylhydantoin (DIH), have proven effective for activated aromatic compounds. organic-chemistry.org
For the functionalization of the alkyl side chain, methods often rely on the inherent reactivity of the benzylic position. libretexts.org While direct catalytic di-iodination of a propyl side chain remains a specialized challenge, catalytic systems that can activate C-H bonds are a promising area of research. For example, iodine-catalyzed Hofmann-Löffler reactions demonstrate how an iodine catalyst, in combination with an oxidant like mCPBA, can facilitate intramolecular C-N bond formation via C-H activation, proceeding through an alkyl iodide intermediate. scispace.com This type of catalytic cycle highlights the potential for developing analogous C-I bond-forming reactions.
| Catalyst/Reagent System | Substrate Type | Key Features |
| I₂ / Silver Salts (AgX) | (Hetero)arenes | Chemoselective for sp² C-H bonds; avoids benzylic oxidation. acs.org |
| N-Iodosuccinimide (NIS) / Gold(I) | Electron-rich arenes | Mild reaction conditions. organic-chemistry.org |
| DIH / Thiourea | Activated aromatic compounds | Organocatalytic, highly regioselective. organic-chemistry.org |
| I₂ / mCPBA | Alkanes (intramolecular) | Catalytic Hofmann-Löffler reaction for C-N bonds via alkyl iodide. scispace.com |
Radical-Mediated Synthetic Pathways to Diiodoalkanes
Radical-mediated reactions offer an alternative approach to forming C-I bonds, often with unique selectivity compared to ionic pathways. These reactions typically involve the generation of a carbon-centered radical which is then trapped by an iodine atom source. Radical chemistry has proven useful for generating molecular complexity and forming sterically congested bonds. nih.gov
The synthesis of diiodoalkanes can be achieved through radical addition reactions. For instance, the addition of polyiodomethanes (like diiodomethane or iodoform) to olefins can be initiated by radical initiators or photochemically. This approach can lead to the formation of new carbon-carbon bonds and the introduction of iodine atoms. Improved procedures for the synthesis of gem-diiodoalkanes have been developed via the alkylation of diiodomethane. acs.org
Radical translocation reactions, such as the Hofmann-Löffler-Freytag reaction, demonstrate the ability to functionalize remote, unactivated C-H bonds. nih.gov In a typical sequence, an N-haloamine is homolytically cleaved to form a nitrogen-centered radical, which then abstracts a hydrogen atom from a distal carbon. The resulting carbon radical is then trapped by a halogen. While historically used for creating haloamines, the principles can be adapted for other functionalizations. The development of efficient radical precursors, such as sulfinates, has expanded the scope of these transformations in modern synthesis. nih.gov The synthesis of complex alkaloids has provided a platform for the development of new radical reactions, showcasing their utility in constructing intricate molecular architectures. nih.govresearchgate.net
Utilization of Aryne Intermediates in Benzene Ring Functionalization
Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents. wiley-vch.de Their chemistry is dominated by the strained triple bond, making them powerful electrophiles and dienophiles for cycloaddition reactions. wiley-vch.denih.gov While aryne chemistry primarily modifies the aromatic ring, it can be strategically employed in multi-step syntheses to construct complex benzene derivatives that could serve as precursors to molecules like this compound.
The generation of arynes under mild conditions, for example from ortho-silylaryl triflates, has significantly broadened their synthetic utility. wiley-vch.denih.gov Once formed, arynes can react with a wide range of nucleophiles and trapping agents. This allows for the introduction of two new substituents on the aromatic ring in a single step.
For example, an aryne could be generated on a benzene ring that already possesses a functionalized propyl side chain. The subsequent trapping of the aryne could introduce a new functional group onto the ring without affecting the side chain. Alternatively, aryne chemistry could be used to build a complex aromatic core, which is then elaborated in subsequent steps to introduce the desired diiodopropyl group. This approach is particularly valuable for creating multi-substituted aromatic compounds that are difficult to access through classical electrophilic aromatic substitution. wiley-vch.de
| Aryne Precursor | Generation Method | Typical Reaction Types |
| 2-(Trimethylsilyl)phenyl triflate | Fluoride-induced elimination | Nucleophilic addition, Cycloaddition ([4+2], [2+2]), C-H insertion |
| Anthranilic acid derivatives | Diazotization and decomposition | Nucleophilic addition, Cycloaddition |
| Ortho-dihaloarenes | Strong base (e.g., NaNH₂) or organolithium reagents | Nucleophilic addition |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,3 Diiodopropyl Benzene
Mechanistic Investigations of Carbon-Iodine Bond Transformations
The carbon-iodine bonds in the propyl side chain are the primary sites for nucleophilic substitution and elimination reactions. The nature of the substrate, nucleophile/base, and reaction conditions determine the predominant mechanistic pathway.
Nucleophilic Substitution Kinetics and Stereochemistry (SN1, SN2, SNAr)
Nucleophilic substitution reactions on the propyl chain of (1,3-Diiodopropyl)benzene can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. masterorganicchemistry.comchemistrysteps.com
SN2 Mechanism:
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. chemicalnote.comlibretexts.org This mechanism is favored for primary and less sterically hindered secondary alkyl halides. chemicalnote.compdx.edu For this compound, the carbon atoms bonded to iodine are secondary. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comchemicalnote.com Strong nucleophiles and polar aprotic solvents are typically employed for SN2 reactions. stackexchange.comlibretexts.org The stereochemistry of an SN2 reaction involves an inversion of configuration at the reaction center due to the backside attack of the nucleophile. masterorganicchemistry.comoregonstate.edu
SN1 Mechanism:
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. chemicalnote.com The first and rate-determining step is the formation of a carbocation intermediate through the departure of the leaving group. chemicalnote.comyoutube.com The second step involves the rapid attack of the nucleophile on the carbocation. chemicalnote.comnumberanalytics.com This pathway is favored for tertiary and some secondary alkyl halides, particularly when weak nucleophiles and polar protic solvents are used. pdx.edustackexchange.comlibretexts.org The stability of the carbocation intermediate is a key factor; more stable carbocations form faster. chemicalnote.compdx.edu In the case of this compound, the secondary carbocations that would form are stabilized by the adjacent benzene (B151609) ring. SN1 reactions typically lead to a racemic mixture of products if the reaction center is chiral, as the planar carbocation can be attacked from either side. oregonstate.edunumberanalytics.com
SNAr Mechanism:
Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring. wikipedia.org This reaction is generally not favored for this compound under typical conditions because the benzene ring is not activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For SNAr to occur, the aromatic ring must be electron-deficient, usually due to the presence of powerful electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comznaturforsch.com
| Factor | SN1 | SN2 |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |
| Substrate Reactivity | 3° > 2° > 1° | Methyl > 1° > 2° > 3° |
| Nucleophile | Weak nucleophile | Strong nucleophile |
| Solvent | Polar protic | Polar aprotic |
| Stereochemistry | Racemization | Inversion of configuration |
Mechanisms of Elimination Reactions (E1, E2)
Elimination reactions of this compound, leading to the formation of alkenes, can also proceed through two primary mechanisms: E1 and E2. libretexts.org
E2 Mechanism:
The E2 (Elimination Bimolecular) mechanism is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. iitk.ac.inmsu.edu The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. msu.edu Strong, bulky bases favor the E2 pathway. iitk.ac.in The reaction is regioselective and typically follows Zaitsev's rule, favoring the formation of the more substituted (and therefore more stable) alkene. iitk.ac.inmasterorganicchemistry.com E2 reactions also have specific stereochemical requirements, with an anti-periplanar arrangement of the proton and the leaving group being preferred. mgscience.ac.inpw.live
E1 Mechanism:
The E1 (Elimination Unimolecular) mechanism is a two-step process that competes with the SN1 reaction. msu.edumasterorganicchemistry.com The first step, which is rate-determining, is the formation of a carbocation. masterorganicchemistry.comlibretexts.org In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. libretexts.org E1 reactions are favored by the same conditions that favor SN1 reactions: a substrate that forms a stable carbocation, a good leaving group, and a polar protic solvent. libretexts.orgpw.livemasterorganicchemistry.com Like E2 reactions, E1 reactions also tend to follow Zaitsev's rule. masterorganicchemistry.comlibretexts.org
| Factor | E1 | E2 |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |
| Base Strength | Weak base required | Strong base required |
| Solvent | Polar protic | Less polar solvents can be used |
| Regioselectivity | Zaitsev's rule | Zaitsev's rule (usually) |
| Stereochemistry | No specific requirement | Anti-periplanar preferred |
Radical Processes Involving Iodine Atom Transfer
The carbon-iodine bond in this compound can undergo homolytic cleavage to generate radical intermediates. openstax.org These radical processes are less common than ionic reactions but can be initiated by heat or light. openstax.orglibretexts.org Iodine atom transfer is a key step in certain radical reactions. le.ac.uk For instance, in radical cyclization reactions, an intramolecular iodine atom transfer can lead to the formation of cyclic products. researchgate.net The reactivity in these processes is influenced by the stability of the radical intermediates formed. Benzylic radicals, which would be formed adjacent to the benzene ring in this molecule, are particularly stabilized by resonance. libretexts.org
Reactivity of the Benzene Substructure in this compound
The benzene ring of this compound can also participate in substitution reactions, although its reactivity is influenced by the attached diiodopropyl group.
Electrophilic Aromatic Substitution: Kinetics and Regioselectivity
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. libretexts.org The reaction proceeds through a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. minia.edu.egmasterorganicchemistry.com
The (1,3-diiodopropyl) group is generally considered an alkyl group. Alkyl groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. libretexts.orgmasterorganicchemistry.com They are also ortho-, para-directors, meaning the incoming electrophile will predominantly substitute at the positions ortho and para to the alkyl group. masterorganicchemistry.comlibretexts.org This directing effect is due to the electron-donating inductive effect and hyperconjugation of the alkyl group, which stabilizes the carbocation intermediate when the electrophile attacks at the ortho and para positions. uqu.edu.sa
The kinetics of the reaction are influenced by the nature of the electrophile and the reaction conditions. msu.eduxmu.edu.cn Stronger electrophiles and the use of catalysts can increase the reaction rate. msu.edu
| Substituent Type | Effect on Reactivity | Directing Influence | Example Groups |
|---|---|---|---|
| Activating | Increases rate | Ortho, Para | -R (alkyl), -OH, -OR, -NH2 |
| Deactivating | Decreases rate | Meta (except halogens) | -NO2, -CN, -SO3H, -C=O, Halogens (ortho, para) |
Nucleophilic Aromatic Substitution in Halogenated Aromatic Systems
As previously mentioned, Nucleophilic Aromatic Substitution (SNAr) on the benzene ring of this compound is unlikely under standard conditions. wikipedia.org The presence of the diiodopropyl group, an activating group, makes the ring electron-rich and thus less susceptible to attack by nucleophiles. masterorganicchemistry.com For SNAr to occur, the aromatic ring needs to be substituted with strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comznaturforsch.com Another pathway for nucleophilic aromatic substitution is through a benzyne (B1209423) intermediate, which typically requires a strong base and a leaving group on the aromatic ring. masterorganicchemistry.com
Electronic and Steric Influence of the Diiodopropyl Moiety on Aromatic Reactivity
The reactivity of the aromatic ring in this compound is primarily governed by the electronic and steric nature of the 1,3-diiodopropyl substituent. This alkyl halide group influences the benzene ring through inductive effects and steric hindrance.
Electronic Influence:
The 1,3-diiodopropyl group is generally considered to be an electron-withdrawing group. This is due to the inductive effect (-I effect) of the two electronegative iodine atoms. libretexts.orglookchem.comlibretexts.org This effect reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution (EAS) reactions compared to benzene. libretexts.orglibretexts.org The rate of reaction for electrophilic attack on this compound would be expected to be slower than that of benzene itself.
Despite being deactivating, the 1,3-diiodopropyl group is an ortho, para-director for electrophilic aromatic substitution. hrpatelpharmacy.co.in This is a common characteristic of alkyl groups. hrpatelpharmacy.co.in The alkyl portion of the substituent can stabilize the arenium ion intermediate formed during electrophilic attack at the ortho and para positions through hyperconjugation and a weak inductive electron-donating effect that partially counteracts the withdrawal from the iodine atoms. The resonance structures of the carbocation intermediate show that the positive charge can be delocalized onto the carbon atom bearing the alkyl group, which is a stabilizing factor.
Steric Influence:
The 1,3-diiodopropyl group exerts a significant steric effect, which can influence the regioselectivity of aromatic reactions. libretexts.orgyoutube.com The bulkiness of this group can hinder the approach of an electrophile to the ortho positions. libretexts.orgyoutube.com Consequently, while the group directs to both ortho and para positions electronically, the para product is often favored, especially with larger electrophiles. This phenomenon, known as steric hindrance, is a critical factor in determining the product distribution in the reactions of substituted benzenes. libretexts.orgyoutube.com
The following table summarizes the expected electronic and steric effects of the 1,3-diiodopropyl group on aromatic reactivity:
| Effect | Nature of Influence | Consequence for Aromatic Reactivity |
| Electronic | Inductive electron withdrawal (-I) by iodine atoms. | Deactivation of the benzene ring towards electrophilic aromatic substitution. |
| Weak inductive electron donation (+I) and hyperconjugation by the alkyl chain. | Ortho, para-direction of incoming electrophiles. | |
| Steric | Bulkiness of the 1,3-diiodopropyl group. | Hindrance of attack at the ortho positions, often leading to a preference for the para product. |
Intramolecular Cyclization and Rearrangement Pathways
While specific studies on the intramolecular cyclization of this compound are not extensively documented in readily available literature, the presence of two iodine atoms on a flexible propyl chain attached to a benzene ring suggests the potential for such reactions. Intramolecular reactions are favored when they lead to the formation of stable five- or six-membered rings. libretexts.org
One plausible pathway for intramolecular cyclization could be initiated by a strong base. The base could abstract a proton from the benzylic position (the carbon adjacent to the benzene ring), forming a carbanion. This carbanion could then act as a nucleophile, attacking the carbon atom bearing the terminal iodine in an intramolecular SN2 reaction. This would result in the formation of a cyclopropane (B1198618) ring fused to the benzene ring, though the formation of a three-membered ring can be less favorable than five- or six-membered rings. libretexts.org
Alternatively, under conditions that favor radical formation, such as with certain metal catalysts or upon photolysis, intramolecular cyclization could proceed through a radical mechanism. Homolytic cleavage of a carbon-iodine bond would generate a radical, which could then attack the aromatic ring or the other C-I bond.
Rearrangement pathways for this compound could be initiated under similar conditions. For instance, treatment with a Lewis acid could facilitate a 1,2-hydride shift or a Wagner-Meerwein type rearrangement of the propyl chain, potentially leading to a more stable carbocation intermediate before subsequent reaction. However, without specific experimental data, these pathways remain theoretical possibilities based on general principles of organic reactivity.
Photochemical and Photophysical Reaction Dynamics of Diiodoalkane Derivatives
The photochemical and photophysical behavior of diiodoalkanes is characterized by the facile cleavage of the carbon-iodine (C-I) bond upon absorption of ultraviolet (UV) light. researchgate.net The C-I bond is relatively weak, and its homolytic cleavage to form a carbon-centered radical and an iodine atom is a primary photochemical process.
For this compound, the presence of the phenyl group is expected to influence the photochemistry in several ways:
Absorption Spectrum: The benzene ring will contribute to the UV absorption spectrum of the molecule. The interaction between the chromophores (the phenyl ring and the C-I bonds) will determine the specific wavelengths of light that are most effective at initiating photochemical reactions.
Energy Transfer: The absorbed light energy could be transferred from the excited phenyl ring to the C-I bonds, leading to their dissociation.
Radical Stabilization: The phenyl group can stabilize a radical at the benzylic position through resonance. This could influence the regioselectivity of C-I bond cleavage, with the benzylic C-I bond potentially being more susceptible to homolysis.
Upon photolysis, the initial formation of a di-radical or a radical-iodine atom pair is expected. These highly reactive intermediates can then undergo a variety of subsequent reactions, including:
Intramolecular cyclization: The radical centers could combine to form a cyclic product.
Hydrogen abstraction: The radicals could abstract hydrogen atoms from the solvent or other molecules.
Elimination: Loss of I2 or HI could lead to the formation of an alkene.
The specific products formed would depend on the reaction conditions, such as the wavelength of light used, the solvent, and the presence of any radical traps. The dynamics of these reactions, including the lifetimes of the excited states and the rates of the various competing pathways, would require detailed spectroscopic and computational studies for full elucidation.
Strategic Applications of 1,3 Diiodopropyl Benzene As a Synthetic Building Block
Facilitating Carbon-Carbon Bond Forming Reactions
The presence of two C-I bonds, known for their high reactivity in comparison to other carbon-halogen bonds, makes (1,3-diiodopropyl)benzene an excellent substrate for reactions designed to form new carbon-carbon linkages.
Organometallic reagents are powerful tools in organic synthesis, acting as strong nucleophiles or bases to create new C-C bonds. The carbon-iodine bond is particularly well-suited for the preparation of organolithium and organomagnesium (Grignard) reagents due to the high reactivity of alkyl iodides.
When this compound is treated with metals like magnesium or lithium, organometallic species are formed. The process involves the insertion of the metal into the carbon-iodine bond, which inverts the polarity of the carbon atom from electrophilic to strongly nucleophilic.
Grignard Reagents : Reaction with magnesium metal in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can generate the corresponding Grignard reagent. Given the presence of two iodide atoms, the reaction can potentially yield a mono-Grignard, a di-Grignard reagent, or a mixture, depending on the stoichiometry and reaction conditions.
Organolithium Reagents : Similarly, treatment with two equivalents of lithium metal per C-I bond can produce an organolithium species.
The reactivity of these organometallic derivatives is characteristic of strong carbanionic nucleophiles. They readily react with a variety of electrophiles, including:
Aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters to yield tertiary alcohols after double addition.
Carbon dioxide to produce carboxylic acids upon acidic workup.
Nitriles to generate ketones after hydrolysis.
A significant challenge and synthetic opportunity with diiodides like this compound is controlling the selectivity between mono- and di-metalation. Furthermore, the formation of a di-Grignard or di-lithio reagent in close proximity can lead to intramolecular reactions, such as 1,3-elimination, which results in cyclopropane (B1198618) formation (see section 4.1.3).
Table 1: Generation of Organometallic Reagents
| Reagent Type | Metal | Typical Solvent | Potential Products |
|---|---|---|---|
| Grignard Reagent | Mg | Diethyl ether, THF | Mono- or di-magnesium species |
| Organolithium Reagent | Li | Pentane, Hexane, Ethers | Mono- or di-lithium species |
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. Alkyl iodides are highly effective electrophilic partners in these transformations due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. This compound, with its two reactive sites, can serve as a valuable linchpin for sequential or double cross-coupling reactions.
Suzuki-Miyaura Coupling : This reaction couples the diiodide with an organoboron compound (like a boronic acid or ester) to form new C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. By controlling the stoichiometry, it is theoretically possible to achieve either mono- or diarylation/alkylation at the propyl chain.
Heck Reaction : In a Heck reaction, the diiodide could be coupled with an alkene to introduce two new unsaturated groups. This would forge new C(sp³)–C(sp²) bonds, leading to more complex olefinic structures.
Sonogashira Coupling : This methodology allows for the formation of a C(sp³)–C(sp) bond by coupling the diiodide with a terminal alkyne. A double Sonogashira coupling would install two alkyne moieties, creating a precursor for more complex architectures or conjugated systems.
Negishi Coupling : This reaction involves the use of an organozinc reagent as the nucleophilic partner. It is known for its high functional group tolerance and reactivity.
A key strategic consideration in using a diiodide is chemoselectivity. Since both iodine atoms are on a primary and a secondary carbon of a propyl chain, their electronic environments and steric hindrance are different, which may allow for some degree of selective mono-coupling under carefully controlled conditions before a second, different coupling partner is introduced for a subsequent reaction.
Table 2: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | C-C |
| Heck | Alkene (R-CH=CH₂) | C-C |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C |
| Negishi | Organozinc Reagent (R-ZnX) | C-C |
The 1,3-relationship of the two iodine atoms in this compound makes it an ideal precursor for intramolecular reactions to form three-membered rings.
Cyclopropanation : The formation of a cyclopropane ring from a 1,3-dihalide is a classic transformation. This can be achieved through several pathways:
Reductive Cyclization : Treatment with a reducing metal, such as zinc dust, can induce an intramolecular Wurtz-type coupling. The metal reductively removes the two iodine atoms, facilitating the formation of a new carbon-carbon bond between carbons 1 and 3 of the propyl chain to yield phenylcyclopropane.
Via Organometallic Intermediates : As mentioned previously, the formation of a di-Grignard or di-lithio reagent can be followed by spontaneous or induced intramolecular 1,3-elimination to furnish the cyclopropane ring. This process involves the nucleophilic attack of the carbanion at one end of the chain on the carbon bearing the second halogen.
Olefination : While less direct, the diiodide could be envisioned as a precursor in certain olefination strategies. For instance, conversion to a bis-phosphonium salt followed by treatment with a strong base could potentially generate a di-ylide. Subsequent reaction with a carbonyl compound could lead to more complex structures, although this is a less common application for such a substrate.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Diiodopropyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic compounds, including (1,3-Diiodopropyl)benzene. Through various NMR experiments, it is possible to map out the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) for Assignment of Aliphatic and Aromatic Protons
Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment of hydrogen atoms in a molecule. In this compound, the protons are located on the benzene (B151609) ring (aromatic protons) and the propyl chain (aliphatic protons). The chemical shifts (δ) of these protons are influenced by their local electronic environment.
Aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the benzene ring affects the multiplicity and chemical shifts of these protons. For a 1,3-disubstituted benzene ring, a complex splitting pattern is often observed.
The aliphatic protons on the propyl chain appear in the upfield region. The protons on the carbon adjacent to the iodine atoms (the CH-I groups) are expected to be the most deshielded of the aliphatic protons due to the electronegativity of iodine. The central methylene (B1212753) (CH₂) protons will have a chemical shift intermediate to the methine (CH) and terminal methyl (CH₃) protons, if present. Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. For instance, the methine proton would be split by the adjacent methylene protons, and vice-versa.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic Protons | 7.0 - 7.5 | Multiplet |
| Methine Protons (CH-I) | 4.0 - 5.0 | Multiplet |
| Methylene Protons (CH₂) | 2.0 - 3.0 | Multiplet |
Carbon-13 NMR (¹³C NMR) for Delineation of the Carbon Framework
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons typically resonate in the range of 120-150 ppm. oregonstate.edudocbrown.info The carbons directly attached to the propyl substituents (ipso-carbons) will have a chemical shift different from the other aromatic carbons. The symmetry of the 1,3-disubstituted ring means there will be four distinct aromatic carbon signals.
The aliphatic carbons of the propyl chain will appear in the upfield region. The carbons bonded to the electronegative iodine atoms (C-I) will be the most downfield of the aliphatic carbons, typically in the range of 0-40 ppm, though the heavy atom effect of iodine can sometimes cause unexpected shifts. The central methylene carbon will have a distinct chemical shift.
While specific ¹³C NMR data for this compound is not available in the search results, data for the related compound 1,3-diisopropylbenzene (B165221) shows distinct signals for the aromatic and aliphatic carbons, confirming the presence of different carbon environments. chemicalbook.comdocbrown.info
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic Carbons (C-H) | 125 - 135 |
| Aromatic Carbons (C-C) | 140 - 150 |
| Methine Carbons (C-I) | 10 - 30 |
| Methylene Carbon (CH₂) | 30 - 50 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. huji.ac.ilblogspot.com For this compound, cross-peaks would be expected between the adjacent protons of the propyl chain (methine and methylene protons). magritek.com This helps to confirm the structure of the aliphatic side chain. emerypharma.com Correlations might also be observed between the aromatic protons, aiding in their assignment. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). emerypharma.comcolumbia.edu An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D NMR spectra. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four). emerypharma.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. blogspot.com In the case of this compound, HMBC would show correlations from the aliphatic protons to the aromatic carbons, and from the aromatic protons to the aliphatic carbons, thus confirming the attachment of the propyl chains to the benzene ring. youtube.com
Considerations for Iodine-127 NMR Spectroscopy
Iodine-127 (¹²⁷I) is an NMR-active nucleus with 100% natural abundance. huji.ac.il However, it is a quadrupolar nucleus (spin I = 5/2), which means it has a non-spherical charge distribution. daneshyari.comresearchgate.net This property often leads to very broad NMR signals, making high-resolution ¹²⁷I NMR spectroscopy challenging for many organic iodides. huji.ac.il The resonance is typically observable only in highly symmetrical environments. daneshyari.com While ¹²⁷I NMR has been applied to characterize some organic iodides, its utility for a molecule like this compound might be limited to specialized relaxation studies rather than routine structural elucidation. huji.ac.ildaneshyari.com Recent studies have shown that using organic solvents can improve the resolution of ¹²⁷I NMR spectra for some organic iodides. daneshyari.com
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. rsc.org It is particularly useful for identifying the presence of specific functional groups.
Analysis of Characteristic Stretching and Bending Vibrations of C-I Bonds and Aromatic Rings
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the C-I bonds and the aromatic ring.
C-I Bond Vibrations : The stretching vibration of the carbon-iodine (C-I) bond is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. libretexts.org These absorptions can confirm the presence of the iodo groups in the molecule.
Aromatic Ring Vibrations : The aromatic ring gives rise to several characteristic absorptions.
C-H Stretching : Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. orgchemboulder.comspcmc.ac.in
C=C Stretching : The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of bands, often of variable intensity, in the 1400-1620 cm⁻¹ region. spcmc.ac.inspectroscopyonline.com Typically, bands are seen near 1600, 1585, 1500, and 1450 cm⁻¹. orgchemboulder.comlibretexts.org
C-H Bending : Out-of-plane (oop) C-H bending vibrations are found in the 675-900 cm⁻¹ region. orgchemboulder.com The pattern of these bands can be indicative of the substitution pattern on the benzene ring. spectroscopyonline.com For a meta-disubstituted benzene, characteristic bands are expected. orgchemboulder.com In-plane C-H bending vibrations occur in the 1000-1250 cm⁻¹ region but are often weak. orgchemboulder.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1400 - 1620 | Medium to Strong |
| C-H Out-of-Plane Bending | 675 - 900 | Strong |
| C-I Stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization.
Interpretation of Molecular Ion and Diagnostic Fragmentation Patterns
For this compound (formula: C₉H₁₀I₂; molecular weight: 371.98 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. However, due to the relatively weak C-I bonds, the molecular ion peak might be of low intensity or absent altogether.
The fragmentation of organoiodides is highly characteristic. Key fragmentation pathways for 1-phenyl-1,3-diiodopropane would likely involve:
Loss of an Iodine Atom: A prominent peak would be expected at m/z 245, corresponding to the loss of an iodine radical ([M-I]⁺).
Loss of HI: A peak corresponding to the loss of a neutral hydrogen iodide molecule ([M-HI]⁺) might be observed at m/z 244.
Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the propyl chain is common for phenyl-substituted alkanes. This would lead to the formation of a stable tropylium (B1234903) ion or a related C₇H₇⁺ fragment at m/z 91.
Cleavage of the Propyl Chain: Various other fragments resulting from the cleavage of the C-C bonds within the propyl chain would also be anticipated.
Table 1: Predicted Diagnostic Mass Spectral Fragments for this compound
| m/z Value | Predicted Ion Fragment | Fragmentation Pathway |
|---|---|---|
| 372 | [C₉H₁₀I₂]⁺ | Molecular Ion (M⁺) |
| 245 | [C₉H₁₀I]⁺ | Loss of an iodine atom ([M-I]⁺) |
| 203 | [C₃H₅I₂]⁺ | Cleavage of phenyl group |
| 127 | [I]⁺ | Iodine cation |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |
Note: This table is based on general fragmentation principles and not on experimental data for the specific compound.
High-Resolution Mass Spectrometry for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm the elemental composition of C₉H₁₀I₂ by matching the experimentally measured exact mass to the calculated theoretical mass (371.9832 u). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. thermofisher.com Given the expected boiling point of this compound, GC analysis would be feasible. A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would likely be used. core.ac.uk A flame ionization detector (FID) would provide a response for purity assessment. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. sioc-journal.cncymitquimica.com For this compound, reversed-phase HPLC would be the method of choice. mdpi.com A C18 or a phenyl-based column could be employed to effectively separate the compound based on its hydrophobicity. thermofisher.comnih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). wur.nl A UV detector would be suitable for detection, as the benzene ring provides a strong chromophore. cymitquimica.com
Coupled Techniques (GC-MS, LC-MS) for Comprehensive Analysis
Coupling chromatographic separation with mass spectrometric detection provides a powerful tool for unequivocal identification of components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. mdpi.comresearchgate.net As a sample mixture is separated on the GC column, each eluting component enters the mass spectrometer, where it is fragmented and detected. nih.gov This allows for the confident identification of this compound and any impurities by comparing their retention times and mass spectra to known standards or library data. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not suitable for GC analysis. nih.govnih.gov The eluent from the HPLC column is introduced into the mass spectrometer, typically using an ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net LC-MS/MS, a tandem mass spectrometry technique, can provide even more detailed structural information by fragmenting selected ions from the initial MS analysis. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. researchgate.netresearchgate.net If this compound can be obtained as a suitable single crystal, this technique can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and conformation in the solid state. indexcopernicus.com The resulting electron density map reveals the positions of the carbon, hydrogen, and iodine atoms, confirming the connectivity and stereochemistry of the molecule. indexcopernicus.com There is currently no published crystal structure for this compound in crystallographic databases.
Future Research Directions and Emerging Opportunities for 1,3 Diiodopropyl Benzene
Advancements in Environmentally Benign Synthetic Methodologies
The synthesis of organoiodine compounds has traditionally relied on methods that may not align with modern principles of green chemistry. Future research into (1,3-Diiodopropyl)benzene should prioritize the development of environmentally benign synthetic routes. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comrsc.org
Current research in green organic synthesis offers several promising directions. For instance, the use of hypervalent iodine reagents as oxidants is an attractive alternative to heavy-metal-based oxidants due to their low toxicity and environmental friendliness. manac-inc.co.jpsemanticscholar.orgresearchgate.netresearchgate.net Another approach involves the direct C-H iodination of alkylbenzenes using safe and inexpensive oxidants like sodium percarbonate or combinations like I₂/AgNO₃ under solvent-free conditions. acs.orgnih.gov Mechanochemistry, which uses mechanical force to induce chemical reactions, represents another solvent-free alternative that can lead to faster reactions and reduced waste. rsc.orgcolab.ws
These modern methods could be adapted for the synthesis of this compound, potentially starting from propylbenzene (B89791) or a related precursor. A comparison of potential synthetic approaches is outlined below.
| Parameter | Traditional Method (e.g., Finkelstein Reaction) | Potential Green Method (e.g., Oxidative Iodination) |
| Reagents | Strong acids, metal iodides, potentially hazardous solvents. | Molecular iodine, eco-friendly oxidants (e.g., H₂O₂, sodium percarbonate), or hypervalent iodine reagents. researchgate.netnih.gov |
| Solvents | Often requires volatile organic compounds (VOCs). | Can be performed in greener solvents (e.g., water, ethanol) or under solvent-free conditions. nih.govcolab.ws |
| Byproducts | Stoichiometric amounts of salt waste. | Often water or other benign byproducts. |
| Energy | Typically requires heating for extended periods. | May proceed at room temperature or with alternative energy sources like microwaves or mechanochemical grinding. rsc.org |
| Atom Economy | Can be moderate due to the use of stoichiometric reagents. | Generally higher, especially in catalytic systems. |
Exploration of Novel Catalytic Transformations
The two carbon-iodine bonds in this compound are prime sites for a variety of catalytic transformations, making the molecule a valuable building block in organic synthesis. The C(sp³)-I bonds on the propyl chain offer distinct reactivity that can be exploited to construct complex molecular architectures.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and are highly effective with organohalides. rsc.orgwikipedia.orgnumberanalytics.com While typically applied to aryl halides, their application to alkyl halides is an active area of research. The presence of two C-I bonds in this compound opens up the possibility of selective or sequential functionalization, allowing for the stepwise introduction of different molecular fragments. rsc.orgrsc.orguwindsor.ca This could be used to synthesize complex derivatives with tailored properties.
Future research could explore a range of catalytic reactions, including:
Suzuki-Miyaura Coupling: Reacting with boronic acids to form new C-C bonds.
Sonogashira Coupling: Coupling with terminal alkynes, a key reaction for building rigid, linear structures common in materials science and medicinal chemistry. wikipedia.orgresearchgate.netgoogle.commdpi.com
Heck Coupling: Forming substituted alkenes.
Buchwald-Hartwig Amination: Creating new carbon-nitrogen bonds.
Carbonylative Coupling: Introducing carbonyl groups to synthesize ketones or esters.
The development of novel catalyst systems, such as those employing copper co-catalysts or specialized phosphine (B1218219) ligands, will be crucial for achieving high efficiency and selectivity in these transformations. rsc.orgwikipedia.org
| Catalytic Reaction | Coupling Partner | Potential Product Type | Key Catalyst System |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Di-substituted propylbenzene | Palladium catalyst (e.g., Pd(PPh₃)₄), Base |
| Sonogashira Coupling | Terminal Alkyne | Di-alkynylated propylbenzene | Palladium catalyst, Copper(I) co-catalyst, Base |
| Buchwald-Hartwig Amination | Amine | Di-aminated propylbenzene | Palladium catalyst, Ligand (e.g., phosphine-based) |
| Carbonylation | Carbon Monoxide, Alcohol | Polyester precursor | Palladium catalyst |
The selective activation of one C-I bond over the other presents a significant but rewarding challenge, which could be addressed through careful selection of catalysts, ligands, and reaction conditions.
Potential for Integration into Advanced Materials Science
The incorporation of heavy atoms like iodine into polymers can impart unique and valuable properties, most notably a high refractive index. researchgate.netwikipedia.org High Refractive Index Polymers (HRIPs) are in demand for applications in advanced optical and optoelectronic devices, including lenses, anti-reflective coatings, and LED encapsulants. wikipedia.orgacs.org
This compound, with its two iodine atoms and a polymerizable backbone, is a promising candidate as a monomer or cross-linking agent for the synthesis of novel HRIPs. The high mass of iodine and its high polarizability contribute significantly to increasing the refractive index of the resulting material. nih.gov Polymerization could potentially proceed through the catalytic coupling reactions discussed previously, creating long-chain polymers where the (1,3-propyl)benzene unit is a repeating feature. Molecular iodine itself can also act as a catalyst or initiator for various types of polymerization, including cationic and living radical polymerization. tandfonline.comtandfonline.comrsc.orgresearchgate.net
Future research should investigate the polymerization of this compound and its derivatives. Key areas of study would include the resulting polymers' optical properties (refractive index, Abbe number), thermal stability, and processability. ias.ac.in
| Material Type | Key Property | Refractive Index (n_D) at 589 nm |
| Polymethyl Methacrylate (PMMA) | Standard Optical Polymer | ~1.49 |
| Polycarbonate (PC) | Standard Optical Polymer | ~1.58 |
| Poly(4-vinylpyridine) (P4VP) | Base Polymer for HRIP | ~1.59 acs.org |
| P4VP-I₂ Complex | Iodine-containing HRIP | Up to 2.08 nih.gov |
| Sulfur-containing HRIPs | High-n, High Transparency | Up to 1.84 chemrxiv.org |
| Poly-(1,3-diiodopropyl)benzene (Hypothetical) | Potential Intrinsic HRIP | > 1.70 (Estimated) |
By creating copolymers with other monomers, it would be possible to fine-tune the material's properties, balancing high refractive index with other desirable characteristics like flexibility and transparency. The presence of iodine may also confer increased flame retardancy and radiopacity, opening doors to applications in medical imaging devices or specialized coatings. ias.ac.in
Applications of Ultrafast Spectroscopy for Mechanistic Studies
The study of photochemical reactions on their natural timescales—femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s)—provides profound insights into chemical reactivity. The carbon-iodine bond is a well-known chromophore that undergoes rapid cleavage upon absorption of ultraviolet light. nih.govrsc.org Ultrafast spectroscopic techniques are perfectly suited to observe this fundamental process in real-time.
For this compound, the C(sp³)-I bonds on the propyl chain are expected to be the primary sites of photoactivity. Studies on similar small iodoalkanes, such as 1- and 2-iodopropane, have shown that C-I bond fission occurs on a sub-picosecond timescale following photoexcitation. tandfonline.comrsc.orgrsc.org Techniques like femtosecond time-resolved velocity map imaging and transient absorption spectroscopy can track the evolution of the molecule from its initial excited state to the final photofragments. nih.govacs.orgaip.org
Future spectroscopic studies on this compound could reveal:
C-I Bond Cleavage Timescale: Precisely measuring the time it takes for the iodine atoms to dissociate.
Competitive Dissociation: Investigating whether the two C-I bonds break simultaneously or sequentially.
Energy Disposal: Determining how the excess energy from the photon is distributed among the translational and internal (vibrational, rotational) energy of the resulting radical fragments. tandfonline.com
Influence of Molecular Structure: Understanding how the phenyl group and the propyl chain's flexibility influence the dissociation dynamics compared to simpler iodoalkanes. nih.govbohrium.com
These fundamental studies, which probe the transition states of chemical reactions, are crucial for building predictive models of chemical reactivity and for designing molecules with specific photochemical properties.
| Molecule | Excitation Wavelength (nm) | Dissociation Lifetime (fs) | Primary Observation |
| n-C₃H₇I | 248 | 370 ± 200 tandfonline.com | Direct C-I bond fission. |
| i-C₃H₇I | 248 | 250 ± 200 tandfonline.com | Direct C-I bond fission. |
| i-C₃H₇I | 266 | < 1000 (sub-picosecond) rsc.org | C-I fission and HI elimination occur on similar, rapid timescales. |
| CHI₃ | (UV) | < 200 | C-I cleavage precedes isomerization. rsc.org |
Computational Design and Optimization of this compound Derivatives
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful toolkit for predicting the properties and reactivity of molecules before they are synthesized in the lab. researchgate.netacs.org Applying these methods to this compound and its potential derivatives can accelerate research and guide experimental efforts. benthamdirect.com
Computational studies can be employed to:
Predict Reaction Outcomes: Model the transition states and reaction energies for the catalytic transformations described in section 7.2 to predict regioselectivity and reaction feasibility. researchgate.netacs.org
Design Novel Materials: Calculate the electronic and optical properties (e.g., polarizability, HOMO-LUMO gap) of polymers derived from this compound to predict their refractive index and transparency. Computational studies have shown that iodine-iodine orbital interactions in "iodous materials" can lead to unusual electronic properties and smaller HOMO-LUMO gaps. iastate.edu
Interpret Spectroscopic Data: Simulate absorption spectra and potential energy surfaces to aid in the interpretation of ultrafast spectroscopy experiments, providing a molecular-level picture of the photodissociation dynamics. acs.orgbeilstein-journals.org
Optimize Derivatives: Systematically modify the structure of this compound—for example, by adding electron-donating or -withdrawing groups to the benzene (B151609) ring—and calculate how these changes affect its properties. This in silico screening can identify promising candidates for specific applications.
The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research. For a molecule like this compound, this approach can efficiently map out its chemical potential and fast-track its development for various applications. However, it is noted that some in silico models may not yet accurately predict all properties, such as toxicity, for organoiodine compounds, highlighting the need for experimental verification. nih.govresearchgate.net
| Computational Method | Predicted Property / Application | Relevance to this compound |
| Density Functional Theory (DFT) | Geometries, Reaction Energies, Electronic Structure | Predicting reactivity, stability, and suitability for catalytic reactions. researchgate.netacs.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra, Excited States | Understanding photodissociation pathways and interpreting ultrafast spectroscopy data. |
| Molecular Dynamics (MD) | Polymer Conformation, Material Properties | Simulating the bulk properties of polymers derived from the compound. |
| Quantitative Structure-Property Relationship (QSPR) | Refractive Index, Boiling Point, Density | Estimating physical properties of novel derivatives to guide material design. |
By leveraging these computational tools, researchers can unlock the full potential of this compound and its derivatives in a resource- and time-efficient manner.
Q & A
Basic Research Questions
Q. What analytical techniques are critical for confirming the structural integrity of (1,3-diiodopropyl)benzene?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify iodine substitution patterns (e.g., H and C NMR) and iodopropyl chain conformation. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) can confirm molecular weight (expected ~316 g/mol). X-ray crystallography is recommended for definitive stereochemical analysis if crystalline samples are obtainable .
- Data Interpretation : Compare observed NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in substitution patterns.
Q. How can researchers safely handle this compound in laboratory settings?
- Safety Protocols :
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 4 eye irritation risk) .
- Use fume hoods for synthesis and purification due to potential iodine vapor release.
- Store in airtight, light-resistant containers at ≤4°C to minimize decomposition .
- Emergency Measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Use activated charcoal for ingestion incidents .
Q. What synthetic routes are feasible for this compound?
- Proposed Pathways :
Friedel-Crafts Alkylation : React benzene with 1,3-diiodopropane under AlCl catalysis. Monitor regioselectivity via GC-MS.
Iodination of Propenylbenzene : Use HI or I/HO to introduce iodine atoms.
- Optimization Tips : Control reaction temperature (20–40°C) to avoid polyiodination byproducts. Purify via column chromatography (silica gel, hexane/ethyl acetate) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights :
- Steric hindrance from the iodopropyl chain may reduce catalytic activity in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance turnover .
- Electronic effects: The electron-withdrawing iodine atoms activate the benzene ring for electrophilic substitution but deactivate nucleophilic pathways.
- Experimental Design : Compare reaction yields with analogous chloro- or bromo-derivatives under identical Pd-catalyzed conditions.
Q. How can conflicting data on the compound’s thermal stability be resolved?
- Contradiction Analysis :
Reproducibility Check : Replicate decomposition studies (e.g., TGA/DSC) across multiple labs to isolate environmental variables (humidity, light exposure).
Impurity Profiling : Use HPLC-MS to identify degradation byproducts (e.g., iodobenzene or propene derivatives) .
- Case Study : A 2023 study reported decomposition at 120°C, while earlier work suggested stability up to 150°C. Contaminants like residual AlCl from synthesis may accelerate breakdown .
Q. What challenges arise when using this compound in supramolecular chemistry applications?
- Key Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
